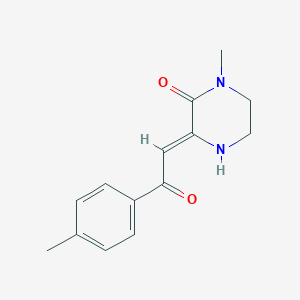
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone, commonly known as FPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. FPOP is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-ligand interactions, and protein structure.
作用机制
FPOP works by generating a highly reactive species, the hydroxyl radical, upon exposure to UV light. The hydroxyl radical can react with nearby amino acid residues on proteins, forming covalent bonds and crosslinking the proteins. FPOP can crosslink proteins in a site-specific manner, allowing for the identification of protein interaction interfaces and binding sites of small molecules.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein function and stability. FPOP can crosslink proteins without significantly altering their activity or structure. FPOP has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters. FPOP has also been used to study protein interactions in living cells.
实验室实验的优点和局限性
The advantages of FPOP include its ability to crosslink proteins in a site-specific manner, its minimal effects on protein function and stability, and its simple synthesis method. FPOP can be used to study protein interactions in both in vitro and in vivo settings. However, FPOP has some limitations, including its dependence on UV light for activation and its potential for non-specific crosslinking. FPOP can also be difficult to use in certain experimental settings, such as those involving membrane proteins or protein complexes.
未来方向
There are several future directions for FPOP research. One direction is to develop new crosslinkers that can be activated by visible light, allowing for greater control over crosslinking reactions. Another direction is to improve the specificity of FPOP for certain amino acid residues, such as cysteine or lysine. FPOP can also be used in combination with other techniques, such as mass spectrometry or NMR spectroscopy, to study protein interactions and structures. Finally, FPOP can be applied in drug discovery research to identify new drug targets and develop new drugs.
合成方法
FPOP can be synthesized by reacting 4-fluorobenzaldehyde with 1-methylpiperazine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then oxidized with potassium permanganate to yield FPOP. The synthesis of FPOP is relatively simple and can be performed in a laboratory setting.
科学研究应用
FPOP has been widely used in various research fields due to its ability to crosslink proteins and study protein interactions. FPOP can be used to determine the binding sites of small molecules on proteins, identify protein-protein interaction interfaces, and study protein conformational changes. FPOP has also been used to study the structure of membrane proteins and protein complexes. FPOP has been applied in drug discovery research to identify potential drug targets and develop new drugs.
属性
CAS 编号 |
178408-19-0 |
|---|---|
分子式 |
C13H13FN2O2 |
分子量 |
248.25 g/mol |
IUPAC 名称 |
(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13FN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- |
InChI 键 |
BVJIAOPWTLJFQJ-FLIBITNWSA-N |
手性 SMILES |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)F)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)F)C1=O |
规范 SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)F)C1=O |
同义词 |
(3Z)-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
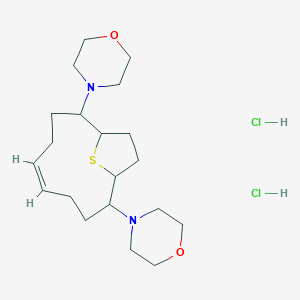
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
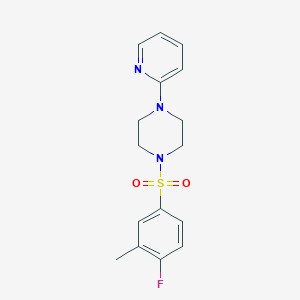
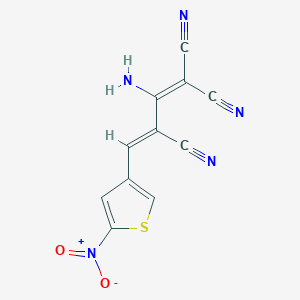
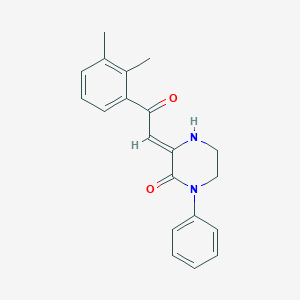
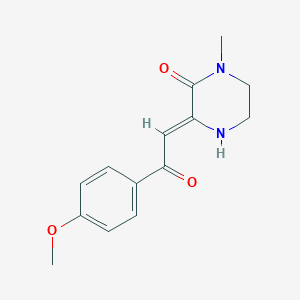
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



